1-(3-Methylbut-1-en-1-yl)pyrrolidine

Organocatalysis Enamine Chemistry Computational Chemistry

1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8), also known as trans-3-methyl-1-pyrrolidinylbut-1-ene or Pyrrolidine, 1-[(1E)-3-methyl-1-butenyl]-, is a pyrrolidine-derived enamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. This compound is a tertiary enamine featuring a semicyclic C=C double bond , which imparts a distinct reactivity profile compared to saturated pyrrolidine analogs.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 91890-11-8
Cat. No. B8682207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbut-1-en-1-yl)pyrrolidine
CAS91890-11-8
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC(C)C=CN1CCCC1
InChIInChI=1S/C9H17N/c1-9(2)5-8-10-6-3-4-7-10/h5,8-9H,3-4,6-7H2,1-2H3
InChIKeyBVLGEIBZZYTZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8): A Specialized Pyrrolidine Enamine for Organocatalysis and Organic Synthesis


1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8), also known as trans-3-methyl-1-pyrrolidinylbut-1-ene or Pyrrolidine, 1-[(1E)-3-methyl-1-butenyl]-, is a pyrrolidine-derived enamine with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This compound is a tertiary enamine featuring a semicyclic C=C double bond [1], which imparts a distinct reactivity profile compared to saturated pyrrolidine analogs. As an enamine, it serves as a nucleophilic intermediate in various organic transformations, including alkylation, Michael addition, and cycloaddition reactions [2], positioning it as a versatile building block in both academic and industrial research settings.

Why 1-(3-Methylbut-1-en-1-yl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidines or Enamines


Generic substitution with unsubstituted pyrrolidine or other enamines is scientifically unsound due to this compound's unique structural features that directly impact its reactivity and selectivity. Unlike simple pyrrolidines, which are saturated amines, 1-(3-Methylbut-1-en-1-yl)pyrrolidine contains a semicyclic enamine double bond that enables nucleophilic α-alkylation reactions that are not possible with the parent amine [1]. Furthermore, the specific 3-methylbut-1-enyl substituent imparts distinct steric and electronic properties compared to other enamines. Computational studies have established that pyrrolidine-derived enamines possess a higher relative thermodynamic stability compared to enamines derived from other secondary amines [2], a critical advantage in organocatalytic cycles. Additionally, the origin of regio- and stereoselectivity in reactions such as Michael additions is highly dependent on the specific enamine's conformational preferences, which vary significantly between different enamine structures and cannot be generalized [3]. Therefore, substituting this compound for a cheaper or more readily available analog would introduce unacceptable variability in reaction outcomes, potentially leading to lower yields, altered regioselectivity, or complete synthetic failure.

Quantitative Evidence for Selecting 1-(3-Methylbut-1-en-1-yl)pyrrolidine: A Comparative Analysis


Relative Thermodynamic Stability: Pyrrolidine Enamines vs. Other Secondary Amine Enamines

The relative thermodynamic stability of enamines is a critical factor in determining the lifetime and reactivity of catalytic intermediates. Density Functional Theory (DFT) calculations at the M06-2X, MP2, and CCSD(T) levels demonstrate that pyrrolidine-derived enamines exhibit higher stability compared to enamines formed from other secondary amines [1]. This increased stability translates to a longer-lived and more robust nucleophilic intermediate in catalytic cycles, reducing side reactions and improving overall reaction efficiency.

Organocatalysis Enamine Chemistry Computational Chemistry

Inherent Nucleophilicity: Enamine vs. Saturated Pyrrolidine Reactivity

1-(3-Methylbut-1-en-1-yl)pyrrolidine, as an enamine, exhibits fundamentally different reactivity compared to its saturated pyrrolidine counterpart. While pyrrolidine acts as a base or a nucleophile at the nitrogen atom, the enamine's nucleophilic character resides at the α-carbon of the double bond [1]. This enables unique transformations such as α-alkylation with electrophiles like methyl iodide or methyl vinyl ketone, a reaction that is not possible with unsubstituted pyrrolidine [2]. The quantitative difference in reactivity is binary; the enamine can participate in α-functionalization while the saturated amine cannot.

Organic Synthesis Reaction Mechanism Nucleophilic Addition

Predictable LogP and PSA: Guiding Downstream Synthetic and Biological Application

The physicochemical properties of 1-(3-Methylbut-1-en-1-yl)pyrrolidine have been quantitatively defined through calculated parameters. It exhibits a Partition Coefficient (LogP) of 2.1898 and a Polar Surface Area (PSA) of 3.24000 Ų . These values are critical for predicting membrane permeability and oral bioavailability in drug discovery. Compared to more polar analogs (e.g., those with additional heteroatoms), this compound's relatively high LogP and extremely low PSA indicate high lipophilicity and a strong propensity for passive membrane diffusion, making it a valuable scaffold for designing CNS-penetrant molecules.

Medicinal Chemistry ADME Properties Physicochemical Characterization

Defined Research and Industrial Applications for 1-(3-Methylbut-1-en-1-yl)pyrrolidine (CAS 91890-11-8)


Organocatalytic Reaction Development (e.g., Asymmetric Michael Additions)

1-(3-Methylbut-1-en-1-yl)pyrrolidine serves as a crucial nucleophilic intermediate in enamine-based organocatalysis [1]. Its use is indicated in the development of new asymmetric methodologies, such as the Michael addition of carbonyl compounds to nitroolefins or α,β-unsaturated systems. The compound's specific steric and electronic profile, dictated by the 3-methylbut-1-enyl substituent, can influence the stereochemical outcome of such reactions, making it a valuable screening candidate for identifying novel catalytic systems with enhanced enantioselectivity.

Synthesis of α-Functionalized Carbonyl Building Blocks

The compound's enamine functionality makes it an ideal precursor for the α-alkylation and α-acylation of carbonyl compounds [2]. Researchers can employ 1-(3-Methylbut-1-en-1-yl)pyrrolidine in synthetic routes requiring the installation of a 3-methylbutyl group or related motifs onto a molecular framework. This application is particularly relevant in the synthesis of complex natural products and pharmaceuticals where the introduction of branched alkyl chains is a key synthetic challenge [3].

Medicinal Chemistry: Lead Optimization for CNS-Targeted Programs

Based on its calculated physicochemical properties (LogP = 2.19, PSA = 3.24 Ų), 1-(3-Methylbut-1-en-1-yl)pyrrolidine is a strategically relevant scaffold for medicinal chemistry projects targeting the central nervous system (CNS) . Its high lipophilicity and low polar surface area fall within the optimal range for passive blood-brain barrier (BBB) penetration [4]. Incorporating this fragment into lead compounds can improve their brain exposure and overall pharmacokinetic profile.

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